1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one
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Overview
Description
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a propylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired ethanone. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl and propylthio groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one can be compared with similar compounds such as:
1-(3-Chlorophenyl)ethan-1-one: Lacks the propylthio group, resulting in different chemical and biological properties.
1-(3-Chlorophenyl)-2-(methylthio)ethan-1-one:
1-(4-Chlorophenyl)-2-(propylthio)ethan-1-one: The chlorine atom is positioned differently on the phenyl ring, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13ClOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
YDGRFEAIOOHXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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